molecular formula C22H30 B14219371 1,1'-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) CAS No. 824400-90-0

1,1'-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene)

Cat. No.: B14219371
CAS No.: 824400-90-0
M. Wt: 294.5 g/mol
InChI Key: MQQANOXLDCOQPR-UHFFFAOYSA-N
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Description

1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) is an organic compound characterized by its unique structure, which includes a hexane backbone substituted with methyl groups and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) typically involves a multi-step process. One common method includes the cross-aldol condensation of appropriate precursors, followed by cyclization and dehydration reactions. For instance, the reaction of 3,4-dimethylhexane with 4-methylbenzaldehyde under acidic conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, leading to changes in cell signaling pathways. For instance, its potential anti-inflammatory activity could involve the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

    1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-chlorobenzene): Similar structure but with chlorine substituents instead of methyl groups.

    Hexane, 3,4-dimethyl-: A simpler compound with only the hexane backbone and methyl groups.

    (4-methylcyclohex-3-ene-1,1-diyl)dimethanol: A related compound with a cyclohexane backbone and hydroxyl groups.

Uniqueness: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

824400-90-0

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

IUPAC Name

1-[3,4-dimethyl-4-(4-methylphenyl)hexan-3-yl]-4-methylbenzene

InChI

InChI=1S/C22H30/c1-7-21(5,19-13-9-17(3)10-14-19)22(6,8-2)20-15-11-18(4)12-16-20/h9-16H,7-8H2,1-6H3

InChI Key

MQQANOXLDCOQPR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)C)C(C)(CC)C2=CC=C(C=C2)C

Origin of Product

United States

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